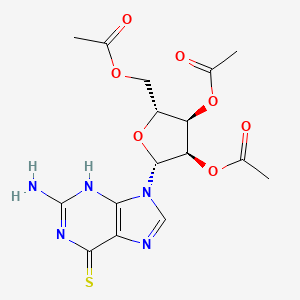
2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine is a complex organic compound with the molecular formula C16H19N5O7S. It is an off-white solid with a melting point of 245-248°C . This compound is a derivative of 6-mercaptopurine, a well-known chemotherapeutic agent used in the treatment of leukemia and other cancers.
Métodos De Preparación
The synthesis of 2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine involves multiple steps, starting from 6-mercaptopurine. The key steps include:
Acetylation: The ribofuranosyl moiety is acetylated to protect the hydroxyl groups.
Glycosylation: The acetylated ribofuranosyl group is then attached to the purine base at the 9-position.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Aplicaciones Científicas De Investigación
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and enzyme activities.
Medicine: Its derivatives are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), disrupting nucleotide synthesis pathways .
Comparación Con Compuestos Similares
Similar compounds include:
6-Mercaptopurine: A parent compound used in chemotherapy.
2-Amino-6-methylmercaptopurine: A derivative with similar biological activities.
2-Amino-6-mercaptopurine riboside: Another riboside derivative with distinct pharmacological properties
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine is unique due to its specific acetylated ribofuranosyl moiety, which enhances its stability and bioavailability compared to its non-acetylated counterparts .
Propiedades
Número CAS |
2946-36-3 |
|---|---|
Fórmula molecular |
C16H19N5O7S |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
Clave InChI |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Sinónimos |
6-Thio-guanosine 2’,3’,5’-Triacetate; Tri-O-acetylthioguanosine; NSC 70389 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















